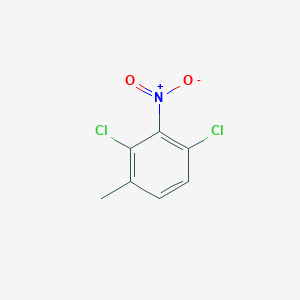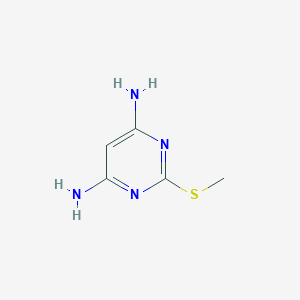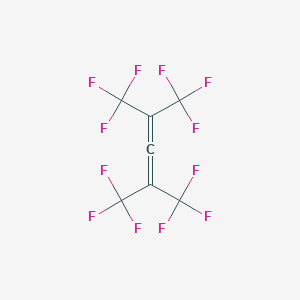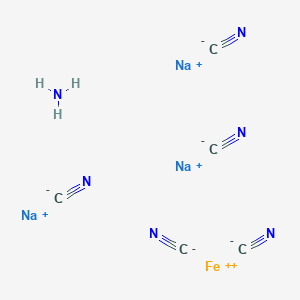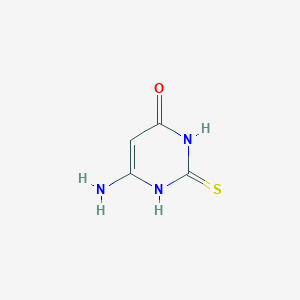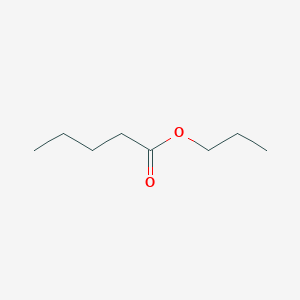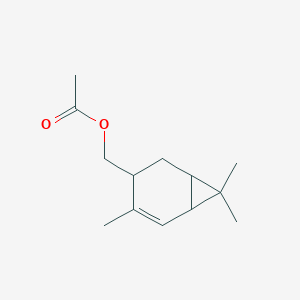
2-Carene-4-methanol, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Carene-4-methanol, acetate is a natural product found in various plant species, including Juniperus communis, Pinus sylvestris, and Rosmarinus officinalis. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmacology, agriculture, and food industry.
Wissenschaftliche Forschungsanwendungen
2-Carene-4-methanol, acetate has been extensively studied for its potential applications in various fields. In pharmacology, this compound has been found to possess antimicrobial, anti-inflammatory, and analgesic properties. It has also been found to exhibit antitumor and antiproliferative activities, making it a potential candidate for the development of anticancer drugs.
In agriculture, 2-Carene-4-methanol, acetate has been found to possess insecticidal and repellent properties, making it a potential candidate for the development of natural insecticides and repellents. In the food industry, this compound has been found to possess antioxidant properties, making it a potential candidate for the development of natural food preservatives.
Wirkmechanismus
The mechanism of action of 2-Carene-4-methanol, acetate is not fully understood. However, it is believed to exert its pharmacological activities through various mechanisms, including inhibition of prostaglandin synthesis, modulation of inflammatory mediators, and induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
2-Carene-4-methanol, acetate has been found to exert various biochemical and physiological effects. In pharmacology, this compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders and pain.
In agriculture, 2-Carene-4-methanol, acetate has been found to possess insecticidal and repellent properties, making it a potential candidate for the development of natural insecticides and repellents. In the food industry, this compound has been found to possess antioxidant properties, making it a potential candidate for the development of natural food preservatives.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Carene-4-methanol, acetate in lab experiments include its natural origin, low toxicity, and potential applications in various fields. However, the limitations of using this compound in lab experiments include its low availability, high cost, and the need for specialized equipment for its synthesis and purification.
Zukünftige Richtungen
The potential applications of 2-Carene-4-methanol, acetate in various fields make it a promising compound for future research. Some of the future directions for research on this compound include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in drug development, agriculture, and food industry.
Conclusion:
In conclusion, 2-Carene-4-methanol, acetate is a natural product with potential applications in various fields, including pharmacology, agriculture, and food industry. The synthesis of this compound can be achieved through various methods, including steam distillation and chemical synthesis. This compound has been found to possess antimicrobial, anti-inflammatory, and analgesic properties, making it a potential candidate for the development of drugs for the treatment of various diseases. Its insecticidal, repellent, and antioxidant properties make it a potential candidate for the development of natural insecticides, repellents, and food preservatives. However, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 2-Carene-4-methanol, acetate can be achieved through various methods, including steam distillation, solvent extraction, and chemical synthesis. The most common method used for the synthesis of this compound is steam distillation, which involves the extraction of the essential oil from plant sources. The extracted oil is then subjected to various purification techniques to obtain pure 2-Carene-4-methanol, acetate.
Eigenschaften
CAS-Nummer |
15103-33-0 |
|---|---|
Produktname |
2-Carene-4-methanol, acetate |
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methyl acetate |
InChI |
InChI=1S/C13H20O2/c1-8-5-11-12(13(11,3)4)6-10(8)7-15-9(2)14/h5,10-12H,6-7H2,1-4H3 |
InChI-Schlüssel |
JKPMQDRFEWGKLS-UHFFFAOYSA-N |
SMILES |
CC1=CC2C(C2(C)C)CC1COC(=O)C |
Kanonische SMILES |
CC1=CC2C(C2(C)C)CC1COC(=O)C |
Andere CAS-Nummern |
15103-33-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



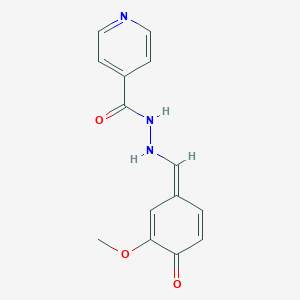
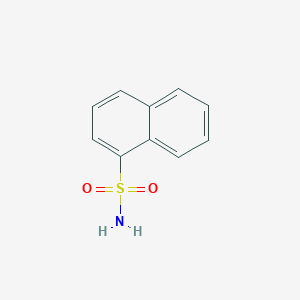
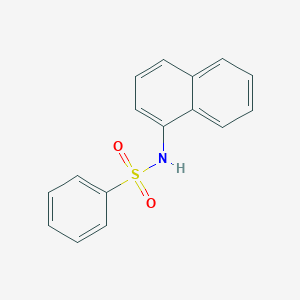
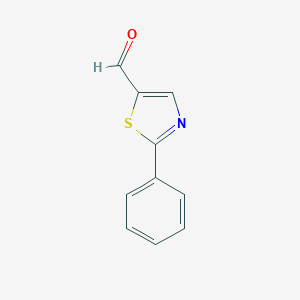
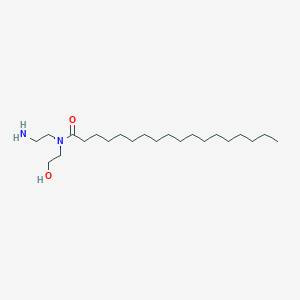
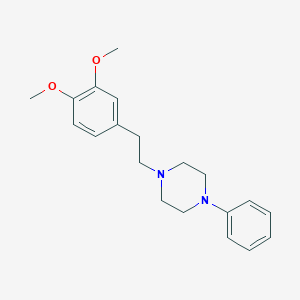
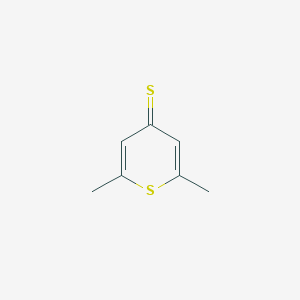
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)
